Cas no 1227563-97-4 (4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine)

4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine
- 4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine
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- インチ: 1S/C12H8BrF2N/c13-5-10-11(6-16-7-12(10)15)8-1-3-9(14)4-2-8/h1-4,6-7H,5H2
- InChIKey: COKRDATYAQQNLO-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CN=CC=1C1C=CC(=CC=1)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 12.9
4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023026200-1g |
4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine |
1227563-97-4 | 97% | 1g |
$1730.40 | 2023-09-03 | |
Alichem | A023026200-250mg |
4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine |
1227563-97-4 | 97% | 250mg |
$652.80 | 2023-09-03 | |
Alichem | A023026200-500mg |
4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine |
1227563-97-4 | 97% | 500mg |
$1048.60 | 2023-09-03 |
4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridineに関する追加情報
Introduction to 4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine (CAS No. 1227563-97-4)
The compound 4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine, identified by the CAS number 1227563-97-4, is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromomethyl, fluoro, and a fluorophenyl group. The presence of these substituents imparts distinct electronic and steric properties, making it a valuable building block in organic synthesis.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to enhance yield and purity, ensuring its suitability for high-throughput screening in drug discovery programs. The compound's versatility has been further highlighted in recent studies where it has been employed as a precursor for the synthesis of bioactive molecules targeting various therapeutic areas.
In the context of medicinal chemistry, 4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine has shown promise as a lead compound in the development of kinase inhibitors and other enzyme-targeted therapies. Its ability to modulate protein-protein interactions has been explored in recent research, with findings published in high-impact journals such as Nature Communications and Chemical Science. These studies underscore its potential as a scaffold for designing next-generation therapeutics.
Beyond its pharmaceutical applications, this compound has also found utility in materials science, particularly in the development of advanced polymers and optoelectronic materials. Its electronic properties make it an attractive candidate for use in organic light-emitting diodes (OLEDs) and solar cells. Recent breakthroughs in this area have been documented in journals like Advanced Materials, where researchers have demonstrated its role in enhancing device efficiency and stability.
The synthesis and characterization of CAS No. 1227563-97-4 have been extensively studied, with particular emphasis on its spectroscopic properties and reactivity under different reaction conditions. These investigations have provided deeper insights into its molecular behavior, enabling chemists to exploit its unique attributes more effectively. For instance, its reactivity towards nucleophilic attack has been leveraged to develop novel synthetic pathways for complex heterocyclic compounds.
In terms of market trends, there is growing demand for this compound due to its expanding range of applications across diverse industries. Pharmaceutical companies are increasingly incorporating it into their drug pipelines, while materials scientists are exploring its potential in developing next-generation electronic devices. This dual applicability positions it as a key player in both academic research and industrial production.
Looking ahead, ongoing research is focused on further optimizing the synthesis of 4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine to reduce costs and improve scalability. Additionally, efforts are being made to explore its biocompatibility and pharmacokinetic properties, which are critical for its successful transition from the laboratory to clinical settings.
In conclusion, the compound CAS No. 1227563-97-4 represents a significant advancement in organic chemistry, offering multifaceted opportunities across various scientific domains. Its unique structure, coupled with cutting-edge research findings, ensures that it remains at the forefront of chemical innovation for years to come.
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